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Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 2-bromopentanal. Due to the limited availability of experimental data for this

specific compound, this document combines computed data for 2-bromopentanal with

experimentally derived information from analogous α-bromo aldehydes to offer a thorough

profile for researchers. This guide is intended to serve as a valuable resource for professionals

in organic chemistry and drug development by detailing its molecular structure,

physicochemical properties, potential synthetic routes, and characteristic reactions. All

quantitative data is summarized in structured tables, and key experimental methodologies are

provided. Furthermore, logical workflows for its synthesis and reactivity are visualized using

diagrams to facilitate a deeper understanding of its chemical behavior.

Chemical Identity and Physicochemical Properties
2-Bromopentanal is a halogenated aldehyde with the molecular formula C₅H₉BrO.[1] The

presence of a bromine atom on the carbon adjacent to the carbonyl group (the α-position)

makes it a reactive and versatile intermediate in organic synthesis. The chiral center at the α-

carbon means that 2-bromopentanal can exist as two enantiomers: (R)-2-bromopentanal and

(S)-2-bromopentanal.[2]
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While extensive experimental spectroscopic data for 2-bromopentanal is not readily available

in the literature, expected spectral characteristics can be inferred from the analysis of similar α-

bromo aldehydes and general principles of spectroscopy.

Table 1: Computed and Predicted Physicochemical and Spectroscopic Data for 2-
Bromopentanal

Property Value Source

Molecular Formula C₅H₉BrO PubChem[1]

Molecular Weight 165.03 g/mol PubChem[1]

IUPAC Name 2-bromopentanal PubChem[1]

CAS Number 35066-19-4 PubChem[1]

Canonical SMILES CCCC(C=O)Br PubChem[1]

InChI Key
DOGFOANXOUKFEC-

UHFFFAOYSA-N
PubChem[1]

Predicted ¹H NMR

Aldehyde proton (CHO) ~9.5

ppm (doublet); α-proton

(CHBr) ~4.2-4.5 ppm

(multiplet); Other alkyl protons

~0.9-2.0 ppm

Inferred

Predicted ¹³C NMR

Carbonyl carbon (C=O) ~190-

200 ppm; α-carbon (C-Br) ~50-

60 ppm; Other alkyl carbons

~10-40 ppm

Inferred[3]

Predicted IR Spectroscopy

C=O stretch: 1720-1740 cm⁻¹

(strong); C-Br stretch: 500-600

cm⁻¹

Inferred[3]

Note: Predicted NMR and IR data are based on typical values for α-bromo aldehydes and

should be considered estimates.
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Synthesis of 2-Bromopentanal
The direct synthesis of 2-bromopentanal is not well-documented in the literature. However, the

synthesis of α-bromo aldehydes is a common transformation in organic chemistry.[4] A general

and effective method is the α-bromination of the parent aldehyde, pentanal, under acidic

conditions. This reaction proceeds through an enol intermediate.[5]

General Experimental Protocol: Acid-Catalyzed α-
Bromination of an Aldehyde
This protocol describes a general method for the α-bromination of an aldehyde, which can be

adapted for the synthesis of 2-bromopentanal from pentanal.

Materials:

Pentanal

Bromine (Br₂)

Acetic acid (or other suitable acidic solvent)

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate

Dichloromethane (or other suitable extraction solvent)

Procedure:

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the

starting aldehyde (e.g., pentanal) in a suitable acidic solvent such as acetic acid.

Cool the solution in an ice bath.

Slowly add a solution of bromine in the same solvent from the dropping funnel to the stirred

aldehyde solution. The addition should be controlled to maintain a low temperature.
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After the addition is complete, allow the reaction mixture to stir at room temperature and

monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Once the reaction is complete, carefully quench the reaction by adding a saturated solution

of sodium bicarbonate until the evolution of gas ceases.

Transfer the mixture to a separatory funnel and extract the product with a suitable organic

solvent like dichloromethane.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

filter.

The solvent is removed under reduced pressure to yield the crude α-bromo aldehyde, which

can be purified by distillation or column chromatography.

Caution: Bromine is highly corrosive and toxic. This experiment should be performed in a well-

ventilated fume hood with appropriate personal protective equipment.

Synthetic Workflow Diagram
Caption: A general workflow for the synthesis of 2-bromopentanal via α-bromination of

pentanal.

Reactivity of 2-Bromopentanal
The reactivity of 2-bromopentanal is characterized by the presence of two electrophilic

centers: the carbonyl carbon of the aldehyde and the α-carbon bearing the bromine atom. This

dual reactivity allows for a variety of chemical transformations.

Reactions at the Aldehyde Group
The aldehyde functional group is susceptible to nucleophilic attack and can undergo reactions

such as oxidation, reduction, and carbon-carbon bond formation (e.g., Wittig reaction, Grignard

reaction).

Reactions at the α-Carbon
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The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic

substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functional groups

at this position.

Combined Reactivity and Cyclization
The proximity of the two reactive centers can be exploited in intramolecular reactions to form

cyclic compounds.

General Reactivity Diagram

Reactions at the Aldehyde

Reactions at the α-Carbon Combined/Intramolecular Reactions

2-Bromopentanal

Oxidation
(e.g., with KMnO₄)

 [O] 

Reduction
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Caption: Key reaction pathways available for 2-bromopentanal.

Experimental Protocols for Key Reactions
The following are representative methodologies for reactions that α-bromo aldehydes are

expected to undergo. These protocols should be adapted and optimized for specific substrates

and desired outcomes.
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Protocol: Nucleophilic Substitution at the α-Carbon (Sₙ2
Reaction)
This protocol outlines a general procedure for the reaction of an α-bromo aldehyde with a

nucleophile.

Materials:

2-Bromopentanal

Nucleophile (e.g., sodium azide, sodium cyanide)

Aprotic polar solvent (e.g., DMF, DMSO)

Dichloromethane (or other suitable extraction solvent)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask, dissolve the α-bromo aldehyde in an aprotic polar solvent.

Add the nucleophile to the solution and stir the mixture at room temperature or with gentle

heating.

Monitor the reaction progress by TLC.

Upon completion, pour the reaction mixture into water and extract the product with an

organic solvent.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.
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Purify the product by column chromatography or distillation.

Protocol: Reduction of the Aldehyde Group
This protocol describes the reduction of the aldehyde functionality to a primary alcohol.

Materials:

2-Bromopentanal

Sodium borohydride (NaBH₄)

Methanol (or ethanol)

1 M Hydrochloric acid

Ethyl acetate (or other suitable extraction solvent)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve the α-bromo aldehyde in methanol or ethanol and cool the solution in an ice bath.

Slowly add sodium borohydride in small portions to the stirred solution.

After the addition is complete, allow the reaction to stir for a specified time at low

temperature, monitoring by TLC.

Carefully quench the reaction by the slow addition of 1 M HCl until the pH is neutral.

Remove the solvent under reduced pressure.

Partition the residue between water and an organic extraction solvent.
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Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the

alcohol product.

Purify as needed by column chromatography.

Conclusion
2-Bromopentanal is a potentially valuable, yet under-characterized, synthetic intermediate. Its

dual reactive sites—the aldehyde and the α-bromo position—offer a platform for a wide range

of chemical transformations, making it a useful building block for the synthesis of more complex

molecules. While specific experimental data for 2-bromopentanal is scarce, this guide

provides a comprehensive overview based on computed data and the well-established

chemistry of α-bromo aldehydes. The provided general synthetic and reaction protocols serve

as a starting point for researchers to explore the utility of this compound in their synthetic

endeavors. Further experimental investigation into the properties and reactivity of 2-
bromopentanal is warranted to fully realize its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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